Alkaline Phosphatase (hPLAP) Inhibition
The compound demonstrates weak inhibitory activity against human placental alkaline phosphatase (hPLAP) with an IC50 of 180,000 nM (180 μM) in the presence of 10 mM p-nitrophenyl phosphate as substrate [1]. Comparative data for direct analogs such as 5-[(4-methylphenoxy)methyl]-2-furaldehyde or 5-[(2-chlorophenoxy)methyl]-2-furaldehyde in this specific assay are not available. However, class-level inference suggests that the 2-methylphenoxy substitution pattern imparts lower potency compared to other furfural derivatives reported to inhibit alkaline phosphatase isozymes with IC50 values in the low micromolar range (e.g., 1.47–5.02 μM for optimized 2-furaldehyde derivatives) [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 180,000 nM (180 μM) |
| Comparator Or Baseline | Optimized 2-furaldehyde derivatives: IC50 = 1.47–5.02 μM |
| Quantified Difference | Approximately 36- to 122-fold lower potency |
| Conditions | Human placental alkaline phosphatase (hPLAP) assay with 10 mM p-nitrophenyl phosphate substrate |
Why This Matters
This quantitative activity profile defines the compound's utility as a weak inhibitor for target validation studies or as a negative control in phosphatase-focused screening cascades, distinguishing it from more potent furfural-based phosphatase inhibitors.
- [1] BindingDB. BDBM50404871 CHEMBL165865. ww.w.bindingdb.org. View Source
- [2] PMC. Table 2: In vitro inhibitory potential of synthesized compounds against human placental alkaline phosphatase. pmc.ncbi.nlm.nih.gov. View Source
